molecular formula C14H14N2O3S2 B2545961 Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate CAS No. 895483-58-6

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate

Cat. No. B2545961
CAS RN: 895483-58-6
M. Wt: 322.4
InChI Key: XLHLWEMWNRXHQA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which often exhibit a wide range of biological activities. The compound is structurally related to various thiazole derivatives that have been synthesized and studied for their potential applications in medicine and agriculture.

Synthesis Analysis

The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which are closely related to the compound of interest, has been described in the literature. These compounds were prepared and tested for their antitumor activity, with some showing promising results against human tumor cell lines . Another study reported the synthesis of ethyl 4-alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates, which also share a similar core structure to the compound , and these compounds exhibited moderate to good herbicidal activities . The synthesis of related compounds often involves the interaction of different starting materials such as ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to obtain the desired thiazole carboxylates .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds whose structures have been confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . Additionally, the crystal structure of a closely related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined by X-ray crystallography, providing insights into the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, to form a diverse array of products. For instance, the photolysis of related compounds in the presence of thioamides can yield thiazole-5-carboxylate esters . Moreover, the interaction of thiazole derivatives with different reagents can lead to the formation of new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, including the compound of interest, are influenced by their molecular structure. These properties can be studied using computational methods such as density functional theory (DFT), which provides information on the electronic structure and properties of the synthesized compounds . The analysis of frontier molecular orbitals (FMOs) and natural bond orbitals (NBO) can offer insights into the stability, charge transfer, and reactivity of these molecules .

Scientific Research Applications

Glutaminase Inhibition for Therapeutic Potential

A study explored the synthesis and pharmacological evaluation of BPTES analogs, including compounds related to ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of cancer cells, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).

Synthesis of Schistosomicidal Agents

Research on the interaction of ethyl 2-acetamido-5-bromothiazole-4-carboxylate with various compounds led to the synthesis of thioether derivatives with potential as schistosomicidal agents. This underscores the compound's versatility in creating therapeutic agents for schistosomiasis treatment (El-kerdawy et al., 1989).

Synthesis of Diverse Thiazole Derivatives

A study investigated the behavior of ethyl 2-phenylthiocarb-amoyl acetate toward α-halo-carbonyl compounds, leading to the synthesis of various thiazole derivatives. These compounds have potential applications in medicinal chemistry and drug development (Abdel‐Latif & Bondock, 2006).

Prodrugs of L-Cysteine

This compound analogs were evaluated for their protective effect against hepatotoxicity, acting as prodrugs of L-cysteine. This research contributes to developing treatments for liver damage caused by toxins (Nagasawa et al., 1984).

Antimicrobial and Anticancer Applications

Ethyl 2-aminothiazole-4-carboxylate derivatives, closely related to this compound, were synthesized and evaluated for their antimicrobial activities. This highlights the potential for developing new antimicrobial agents from thiazole derivatives (Desai et al., 2019). Additionally, the synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties demonstrated significant anti-cancer activities, particularly against colorectal cancer (Ilyas et al., 2021).

properties

IUPAC Name

ethyl 2-[(2-phenylsulfanylacetyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-2-19-13(18)11-8-21-14(15-11)16-12(17)9-20-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHLWEMWNRXHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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